1-[(thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine” is also known as Methiopropamine (MPA). It is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .
Synthesis Analysis
There is a four-step synthesis of methiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
Molecular Structure Analysis
The molecular structure of Methiopropamine is C8H13NS . It is structurally related to methamphetamine, with the key difference being the presence of a thiophene ring instead of a phenyl ring .
Chemical Reactions Analysis
Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one which can be seen as a phenylacetone derivative .
Mechanism of Action
Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor . It displays negligible activity as a serotonin reuptake inhibitor .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine involves the reaction of a thiophene derivative with a tetrahydropyridine derivative in the presence of a suitable catalyst.", "Starting Materials": [ "2-thiophenemethanol", "1,2,3,6-tetrahydropyridine", "Sodium hydride", "Dimethylformamide", "Chloroform" ], "Reaction": [ "Step 1: Preparation of 2-thiophenemethanol by the reaction of thiophene with formaldehyde and hydrogen in the presence of a suitable catalyst.", "Step 2: Conversion of 2-thiophenemethanol to 2-thiophenemethyl chloride by the reaction with thionyl chloride in the presence of a suitable base.", "Step 3: Preparation of 1-[(thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine by the reaction of 2-thiophenemethyl chloride with 1,2,3,6-tetrahydropyridine in the presence of sodium hydride and dimethylformamide as a solvent.", "Step 4: Purification of the product by extraction with chloroform and drying over anhydrous sodium sulfate." ] } | |
CAS RN |
1862898-43-8 |
Molecular Formula |
C10H13NS |
Molecular Weight |
179.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.